

# 5-Bromo-2-fluoro-3-methylbenzaldehyde

## physical properties

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### Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No.: B1374601

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### An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methylbenzaldehyde

For researchers, scientists, and drug development professionals, the utility of a synthetic building block is defined by its structural characteristics, reactivity, and physical properties. **5-Bromo-2-fluoro-3-methylbenzaldehyde** stands as a key intermediate, valued for the synthetic handles it offers. The strategic placement of bromo, fluoro, methyl, and aldehyde groups on the aromatic ring provides a platform for complex molecular architecture, particularly in the realms of medicinal chemistry and materials science.

This guide offers a detailed examination of the physical and chemical properties of this compound, grounded in available technical data, to support its effective application in research and development.

## Core Molecular Attributes

**5-Bromo-2-fluoro-3-methylbenzaldehyde** is a polysubstituted aromatic aldehyde. Its identity is unequivocally established by its CAS Registry Number and structural formula. The interplay between the electron-withdrawing halogen substituents and the electron-donating methyl group, combined with the reactive aldehyde functionality, dictates its chemical behavior.

Table 1: Compound Identification

Identifier	Value	Source
CAS Number	903875-64-9	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO	[1][2][3]
Molecular Weight	217.04 g/mol	[3][4]
IUPAC Name	5-bromo-2-fluoro-3-methylbenzaldehyde	[1]
SMILES	<chem>CC1=C(C(=CC(=C1)Br)C=O)F</chem>	[3]

| InChIKey | JKHVNWUVFDFSAZ-UHFFFAOYSA-N |[1] |

Caption: Molecular structure of **5-Bromo-2-fluoro-3-methylbenzaldehyde**.

## Physicochemical Properties

The physical state and solubility of a compound are critical parameters for reaction setup, purification, and formulation. While extensive experimental data for **5-Bromo-2-fluoro-3-methylbenzaldehyde** is not widely published, we can consolidate available information and draw comparisons with structurally similar molecules.

It is important for researchers to note that experimentally determined values for key physical properties such as melting point and boiling point are not consistently reported in publicly accessible databases.[4][5] One supplier database lists a predicted density.[6] This lack of data underscores the need for preliminary characterization upon receiving a new batch of the compound.

For context, the physical properties of the closely related isomer, 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5), which lacks the 3-methyl group, are well-documented and provided for comparison.

Table 2: Physical and Chemical Properties

Property	Value (for 5-Bromo-2-fluoro-3-methylbenzaldehyde)	Value (for 5-Bromo-2-fluorobenzaldehyde)	Source
Appearance	Data not available	White or colorless to light yellow powder/lump/liquid	[7]
Melting Point	Data not available	23 °C	
Boiling Point	Data not available	230 °C (lit.)	[7]
Density	1.575 g/cm <sup>3</sup> (Predicted)	1.71 g/mL at 25 °C (lit.)	[6][7]
Purity	≥97% to 98+%	Typically ≥97%	[2][3]

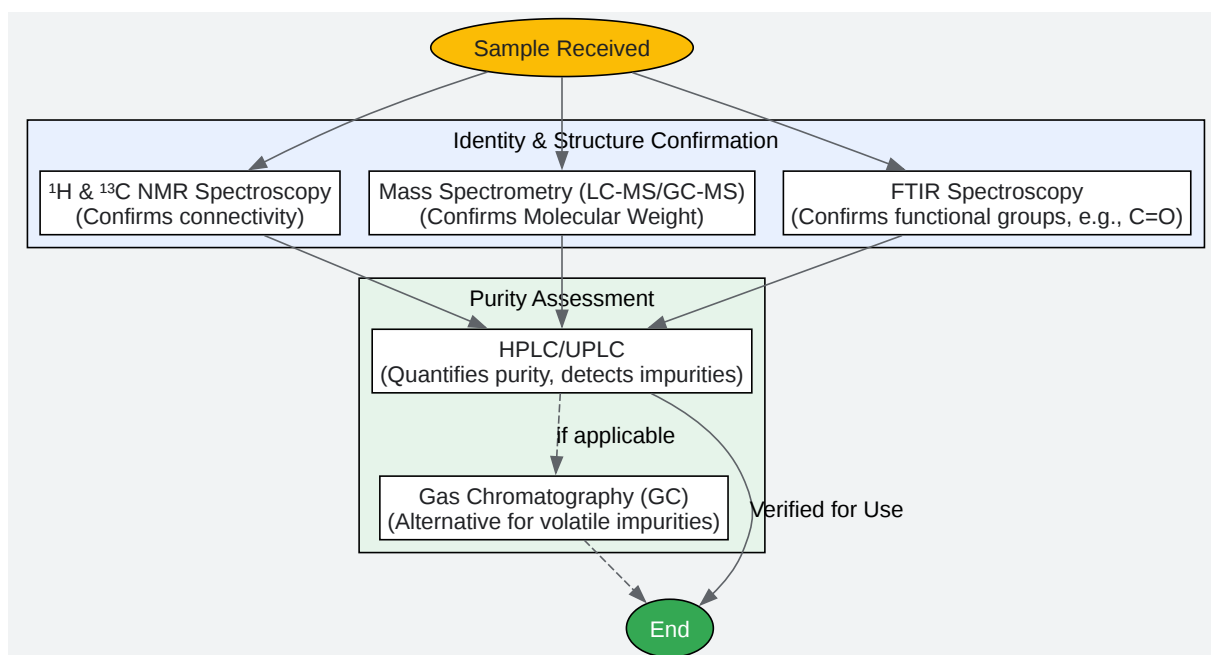
| Storage | Store at 2-8°C or room temperature under an inert atmosphere | Store at 2-8°C [[3][7][8] |

The presence of halogen atoms generally increases the boiling point and density of aromatic compounds compared to their non-halogenated parent structures. The high electronegativity of the fluorine atom and the large mass of the bromine atom both contribute to stronger intermolecular forces.

## Analytical Characterization Workflow

Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. For a compound like **5-Bromo-2-fluoro-3-methylbenzaldehyde**, a multi-technique approach is required. Chemical suppliers often provide access to analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to validate batch quality.[8]

A logical workflow for in-house verification would proceed as follows:



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Caption: Standard workflow for the analytical validation of a chemical intermediate.

## Safety, Handling, and Storage

Proper handling of halogenated aromatic aldehydes is crucial due to their potential irritant properties. The Globally Harmonized System (GHS) classifications, derived from supplier safety data sheets and databases like PubChem, provide the basis for risk assessment.

Table 3: GHS Hazard Information

Hazard Code	Description	Classification
H315	Causes skin irritation	Warning, Skin Corrosion/Irritation (Category 2)
H319	Causes serious eye irritation	Warning, Serious Eye Damage/Eye Irritation (Category 2)

| H335 | May cause respiratory irritation | Warning, Specific Target Organ Toxicity, Single Exposure (Category 3) |

Source: PubChem.<sup>[1]</sup>

Recommended Handling Protocols:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[3]</sup> Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation of the aldehyde group.<sup>[3]</sup>

## Application Context in Research and Drug Discovery

Substituted benzaldehydes are foundational building blocks in organic synthesis.<sup>[4]</sup> The specific combination of substituents on **5-Bromo-2-fluoro-3-methylbenzaldehyde** makes it a valuable precursor for several reasons:

- Aldehyde Group: This group is a versatile functional handle for reactions such as Wittig olefination, reductive amination, and the formation of heterocycles like quinazolines.[8]
- Halogen Atoms (Br and F): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. The fluorine atom can significantly modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of a final drug candidate, a common strategy in medicinal chemistry.[8]

Halogenated compounds often exhibit higher biological activity and membrane permeability compared to their non-halogenated analogs, making them prevalent in pharmaceuticals and agrochemicals.[8] The use of such building blocks is a key strategy for exploring structure-activity relationships (SAR) during the drug discovery process.

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